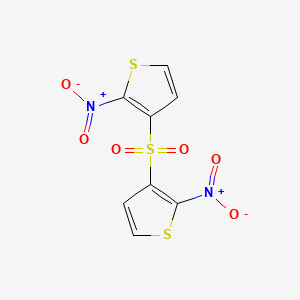![molecular formula C14H20I2 B14501118 4,4'-Diiodo-1,1'-bi(bicyclo[2.2.1]heptane) CAS No. 62947-57-3](/img/structure/B14501118.png)
4,4'-Diiodo-1,1'-bi(bicyclo[2.2.1]heptane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Diiodo-1,1’-bi(bicyclo[2.2.1]heptane) is a compound that belongs to the class of bicyclic molecules. These molecules are characterized by their unique structure, which includes two fused rings. The compound is notable for its two iodine atoms attached to the 4 and 4’ positions of the bicyclo[2.2.1]heptane framework. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diiodo-1,1’-bi(bicyclo[2.2.1]heptane) typically involves the iodination of a suitable precursor. One common method is the direct iodination of 1,1’-bi(bicyclo[2.2.1]heptane) using iodine and a suitable oxidizing agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under reflux conditions. The reaction conditions must be carefully controlled to ensure selective iodination at the 4 and 4’ positions.
Industrial Production Methods
While specific industrial production methods for 4,4’-Diiodo-1,1’-bi(bicyclo[2.2.1]heptane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Diiodo-1,1’-bi(bicyclo[2.2.1]heptane) can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The iodine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or organometallic reagents. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.
Wissenschaftliche Forschungsanwendungen
4,4’-Diiodo-1,1’-bi(bicyclo[2.2.1]heptane) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a useful probe for studying molecular interactions and biological pathways.
Industry: The compound can be used in the production of specialty chemicals and advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism by which 4,4’-Diiodo-1,1’-bi(bicyclo[2.2.1]heptane) exerts its effects depends on its specific application. In chemical reactions, the iodine atoms can act as leaving groups, facilitating various substitution and elimination reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, or hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
4,4’-Diiodo-1,1’-bi(bicyclo[2.2.1]heptane) can be compared with other similar compounds, such as:
Norbornane: A simpler bicyclic compound without iodine atoms, used as a reference structure.
Bicyclo[2.2.1]heptane-2,3-dione: A compound with additional functional groups, offering different reactivity and applications.
Bicyclo[2.2.1]heptane-2-methyl: A methylated derivative with altered physical and chemical properties.
The uniqueness of 4,4’-Diiodo-1,1’-bi(bicyclo[22
Eigenschaften
CAS-Nummer |
62947-57-3 |
|---|---|
Molekularformel |
C14H20I2 |
Molekulargewicht |
442.12 g/mol |
IUPAC-Name |
1-iodo-4-(4-iodo-1-bicyclo[2.2.1]heptanyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C14H20I2/c15-13-5-1-11(9-13,2-6-13)12-3-7-14(16,10-12)8-4-12/h1-10H2 |
InChI-Schlüssel |
BUQIIUCWGGZFLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1(C2)C34CCC(C3)(CC4)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


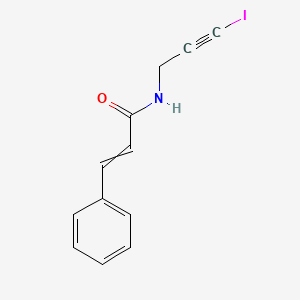
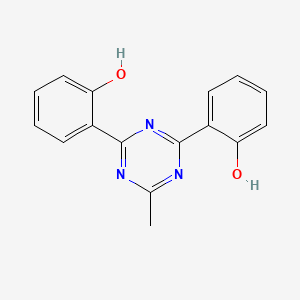
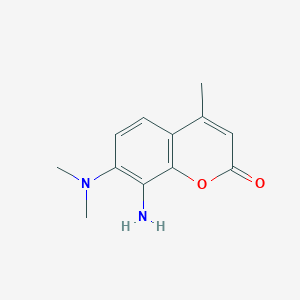
![1,2,3,4,5-Pentafluoro-6-{[(2-methylphenyl)methyl]sulfanyl}benzene](/img/structure/B14501067.png)

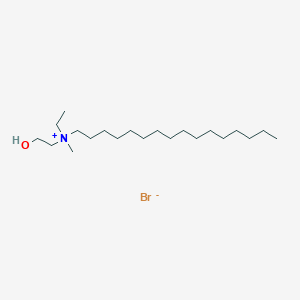
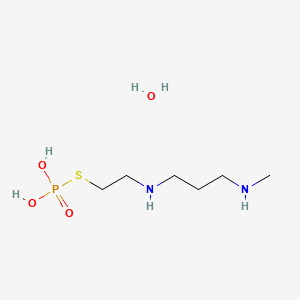

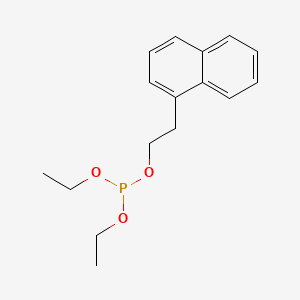
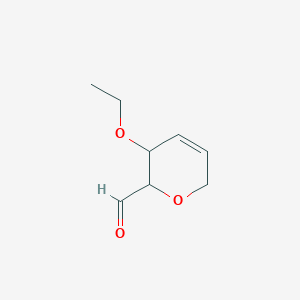
![4-[3-(Diethylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one](/img/structure/B14501135.png)
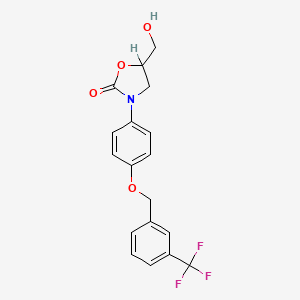
![(5E)-5-[(2,6-Dimethylphenyl)imino]furan-2(5H)-one](/img/structure/B14501146.png)
